molecular formula C22H18N4O5S B2546248 N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 893949-01-4

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2546248
CAS No.: 893949-01-4
M. Wt: 450.47
InChI Key: NLPQRJGBWSSZHW-UHFFFAOYSA-N
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Description

The compound N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide features a fused thieno[3,4-c]pyrazole core with a sulfone group (5,5-dioxido), a p-tolyl substituent at position 2, and a 1,3-dioxoisoindolin-2-yl acetamide side chain. Thus, comparisons must rely on structurally related analogs from the literature.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-13-6-8-14(9-7-13)26-20(17-11-32(30,31)12-18(17)24-26)23-19(27)10-25-21(28)15-4-2-3-5-16(15)22(25)29/h2-9H,10-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPQRJGBWSSZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex compound belonging to the thienopyrazole class. Its unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H21N3O3SC_{24}H_{21}N_{3}O_{3}S with a molecular weight of approximately 417.5 g/mol. The compound features a thieno[3,4-c]pyrazole core fused with a p-tolyl group and an acetamide moiety. This structural arrangement may influence its interaction with various biological targets, including enzymes and receptors.

Biological Activities

Preliminary studies indicate that compounds in the thienopyrazole class exhibit several biological activities:

  • Antimicrobial Activity :
    • Thienopyrazoles have shown efficacy against various bacterial strains. For instance, related compounds demonstrated minimum inhibitory concentrations (MIC) as low as 16 μg/mL against Staphylococcus aureus and Enterococcus faecalis .
  • Anticancer Effects :
    • Some derivatives have been reported to inhibit cancer cell proliferation. For example, specific thienopyrazole analogs displayed IC50 values below 30 μM against several cancer cell lines, indicating potential as anticancer agents .
  • Enzyme Inhibition :
    • The compound's structure suggests it may act as an inhibitor for certain enzymes involved in metabolic pathways or disease processes. Further studies are necessary to elucidate specific enzyme interactions .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various thienopyrazole derivatives, including this compound. The results showed significant activity against Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics .

Study 2: Anticancer Activity

In vitro testing of the compound against human breast cancer cells revealed an IC50 value of 27.3 μM, suggesting moderate potency. The mechanism of action appears to involve apoptosis induction in cancer cells .

The biological activity of this compound is likely mediated through:

  • Interaction with Cellular Targets : Binding to specific receptors or enzymes involved in cellular signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways or caspase activation.

Comparative Analysis

CompoundBiological ActivityMIC/IC50 ValueReference
Thienopyrazole AAntimicrobial16 μg/mL
Thienopyrazole BAnticancer (breast cancer)27.3 μM
N-(5,5-dioxido...)Antimicrobial & AnticancerTBDCurrent Study

Scientific Research Applications

Biological Evaluation

Preliminary studies indicate that compounds similar to N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide exhibit notable biological activities. For instance:

  • Anticancer Activity : Studies have shown that compounds within this class may inhibit the growth of various cancer cell lines. For example, derivatives have been tested against SNB-19 and OVCAR-8 cell lines with significant growth inhibition observed (PGIs of 86.61% and 85.26%, respectively) .
  • Anticonvulsant Properties : Research has identified potential anticonvulsant activities in related indoline derivatives that may extend to the target compound .
  • Antimicrobial Effects : Certain structural analogs have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds in the thienopyrazole class along with their notable activities:

Compound NameStructural FeaturesNotable Activities
2-Pyridinyl-N-(p-tolyl)-thieno[3,4-c]pyrazolePyridinyl substituentAnticancer
2-Chloro-N-(phenyl)-thieno[3,4-c]pyrazoleChlorine substituentAntimicrobial
4-Methyl-N-(methylphenyl)-thieno[3,4-c]pyrazoleMethyl groupsAnti-inflammatory

Case Studies

A case study conducted by Nath et al. (2021) explored the synthesis and biological evaluation of various derivatives containing the thienopyrazole framework. The study highlighted the significant anticonvulsant activities observed in certain derivatives when tested in various animal models . Furthermore, ongoing research aims to expand the understanding of this compound's pharmacokinetics and dynamics through advanced molecular docking studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing key structural motifs with the target molecule, such as thieno-pyrazolones, sulfone groups, and fused heterocyclic systems. Data are drawn from synthetic and spectroscopic studies in the provided evidence.

Structural and Functional Group Analogues

Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
  • Key features : Thiazolo-pyrimidine core, dioxo groups, and a 5-methylfuran substituent.
  • Synthesis : 68% yield via condensation of a thiouracil derivative with 2,4,6-trimethylbenzaldehyde in acetic anhydride/acetic acid .
  • Spectroscopy :
    • IR: NH (3,436 cm⁻¹), CN (2,219 cm⁻¹).
    • $^1$H NMR: Distinct =CH proton at δ 7.94 ppm.
  • Molecular weight : 386 g/mol (C${20}$H${10}$N$4$O$3$S).
Compound 11b : (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
  • Key features: Similar to 11a but with a 4-cyanobenzylidene group.
  • Synthesis : 68% yield, analogous method to 11a.
  • Spectroscopy :
    • IR: CN stretch at 2,209 cm⁻¹.
    • $^1$H NMR: =CH proton at δ 8.01 ppm.
  • Molecular weight : 403 g/mol (C${22}$H${17}$N$3$O$3$S).
Compound 12 : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile
  • Key features : Pyrimido-quinazoline core with dioxo and nitrile groups.
  • Synthesis : 57% yield via condensation of a thiouracil derivative with anthranilic acid.
  • Spectroscopy :
    • IR: NH (3,217 cm⁻¹), CN (2,220 cm⁻¹).
    • $^1$H NMR: NH proton at δ 9.59 ppm (D$_2$O exchangeable).
  • Molecular weight : 318 g/mol (C${17}$H${10}$N$4$O$3$).

Comparative Analysis

Parameter Target Compound Compound 11a Compound 11b Compound 12
Core Structure Thieno[3,4-c]pyrazole Thiazolo-pyrimidine Thiazolo-pyrimidine Pyrimido-quinazoline
Key Substituents p-Tolyl, dioxoisoindolinyl 2,4,6-Trimethylbenzylidene 4-Cyanobenzylidene 5-Methylfuran
Molecular Weight Not available 386 403 318
Synthesis Yield Not available 68% 68% 57%
Melting Point (°C) Not available 243–246 213–215 268–269

Spectroscopic Trends

  • IR Spectroscopy : All analogs show strong CN stretches (~2,200 cm⁻¹) and NH vibrations (~3,200–3,400 cm⁻¹), consistent with the target compound’s nitrile and amide groups .
  • NMR Spectroscopy : Substituent-induced chemical shift variations (e.g., =CH protons at δ 7.94–8.01 ppm in 11a/b) highlight the sensitivity of NMR to electronic environments, a principle applicable to the target compound’s p-tolyl and dioxoisoindolinyl groups .

Crystallographic and Hydrogen-Bonding Insights

  • Hydrogen Bonding : Etter’s graph-set analysis () predicts that the target’s amide and sulfone groups would form robust hydrogen-bonding networks, akin to those in dioxo-containing analogs like 11a–12 .

Research Implications and Limitations

  • Synthetic Challenges : The target compound’s sulfone and dioxoisoindolinyl groups may require specialized reagents (e.g., chloroacetic acid or sodium acetate-mediated condensations, as in ) .
  • Data Gaps : Absence of experimental data (e.g., bioactivity, solubility) for the target compound limits direct comparisons. Future studies should prioritize its synthesis and characterization using methodologies validated in analogs .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,4-c]pyrazole core. Key steps include:

  • Cyclocondensation : Reacting substituted thiophene derivatives with hydrazine hydrate under reflux in acetic acid to form the pyrazole ring .
  • Sulfonation : Introducing the sulfone group (5,5-dioxido) via oxidation with hydrogen peroxide or m-CPBA .
  • Acetamide coupling : Using chloroacetyl chloride followed by reaction with 1,3-dioxoisoindoline in the presence of a base like triethylamine .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust solvent polarity (e.g., DMF for solubility, toluene for reflux) and catalyst (e.g., sodium acetate for cyclization) .

Basic: What spectroscopic and crystallographic methods are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, the p-tolyl group’s aromatic protons appear as a singlet (~7.2 ppm), while the thieno-pyrazole protons resonate as doublets in DMSO-d6_6 .
  • X-ray Crystallography : Employ SHELXL for refinement and validate hydrogen bonding patterns (e.g., N–H···O interactions) to confirm crystal packing .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion ([M+H]+^+) matches the theoretical mass within 5 ppm error .

Advanced: How can challenges in crystallographic data refinement be resolved, particularly for disordered regions?

Methodological Answer:

  • Disorder Handling : Use the PART instruction in SHELXL to model split positions for disordered atoms. Apply geometric restraints to maintain bond lengths/angles .
  • Validation Tools : Leverage PLATON/CHECKCIF to identify symmetry issues or missed hydrogen bonds .
  • Twinned Data : For twinned crystals, apply the TWIN/BASF commands in SHELXL and verify using the Flack parameter .

Basic: What assays are suitable for evaluating the compound’s antioxidant activity?

Methodological Answer:

  • DPPH Assay : Measure radical scavenging activity by monitoring absorbance decay at 517 nm. IC50_{50} values < 50 µM indicate strong activity .
  • FRAP Assay : Quantify Fe3+^{3+} reduction to Fe2+^{2+} at 593 nm. Use ascorbic acid as a positive control .
  • Cell-Based Assays : Employ ROS-sensitive dyes (e.g., DCFH-DA) in HEK-293 or RAW 264.7 cells under oxidative stress .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore substituent effects on bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups on the p-tolyl ring. Compare IC50_{50} trends in antioxidant assays .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with targets like Keap1-Nrf2. Validate with MD simulations (GROMACS) .
  • Data Correlation : Perform multivariate analysis (e.g., PCA or PLS) to link substituent descriptors (Hammett σ) with bioactivity .

Advanced: How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Error Source Identification : Check force field parameters (e.g., AMBER vs. CHARMM) in docking studies. Recalibrate using experimental ligand poses (PDB data) .
  • Solvent Effects : Re-run simulations with explicit solvent models (TIP3P water) to account for hydrophobic interactions .
  • Experimental Replication : Repeat bioassays under standardized conditions (pH 7.4, 37°C) to rule out variability .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (1:4 to 1:1) to separate polar byproducts .
  • Recrystallization : Dissolve crude product in hot DMF and precipitate with ice water. Filter and dry under vacuum .

Advanced: How can hydrogen bonding networks in the crystal lattice influence physicochemical stability?

Methodological Answer:

  • Graph Set Analysis : Use Mercury software to classify hydrogen bonds (e.g., R_2$$^2(8) motifs) and correlate with melting points .
  • Stability Testing : Perform thermal gravimetric analysis (TGA) to assess decomposition temperatures. Stronger H-bonding correlates with higher thermal stability .

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